molecular formula C9H9FO B1303439 2'-Fluoro-4'-methylacetophenone CAS No. 29427-48-3

2'-Fluoro-4'-methylacetophenone

Cat. No.: B1303439
CAS No.: 29427-48-3
M. Wt: 152.16 g/mol
InChI Key: IBABHBXTLZNGAV-UHFFFAOYSA-N
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Description

2’-Fluoro-4’-methylacetophenone is an organic compound with the molecular formula C9H9FO. It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 2’ position and a methyl group at the 4’ position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Scientific Research Applications

2’-Fluoro-4’-methylacetophenone is utilized in several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It acts as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Industry: Employed in the production of fine chemicals and as a precursor for agrochemicals

Safety and Hazards

2’-Fluoro-4’-methylacetophenone is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation. It is recommended to wear protective gloves, protective clothing, and eye protection when handling this compound. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2’-Fluoro-4’-methylacetophenone involves the Friedel-Crafts acylation reaction. In this process, 2-fluoro-4-methylbenzoyl chloride is reacted with an appropriate aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of 2’-Fluoro-4’-methylacetophenone often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’-methylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4’-Fluoroacetophenone: Similar structure but lacks the methyl group at the 4’ position.

    2’-Fluoro-4’-methoxyacetophenone: Contains a methoxy group instead of a methyl group.

    4’-Methylacetophenone: Lacks the fluorine atom at the 2’ position

Uniqueness

2’-Fluoro-4’-methylacetophenone is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

1-(2-fluoro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBABHBXTLZNGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380968
Record name 2'-Fluoro-4'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29427-48-3
Record name 2'-Fluoro-4'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

54 mL solution of 5.0 g 1-bromo-2-fluoro-4-methylbenzene, 10 g tributyl(1-ethoxyvinyl)tin and 1.53 g tetrakis (triphenylphosphine) palladium in toluene was heated at 120° C. for 2 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, 10% aqueous potassium fluoride solution was added thereto and stirred for 30 minutes, and formed insolubles were filtered off through Celite. The organic layer was washed with water, then hydrolyzed by vigorously stirring it together with 5 N aqueous hydrochloric acid, and the organic layer was further washed with water and brine. The solution was dried over anhydrous sodium sulfate, then the solvent was removed, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give 4.61 g of 2′-fluoro-4′-methylacetophenone (yellow oil) as a crude product. From 4.61 g crude 2′-fluoro-4′-methylacetophenone, 4.1 g of the title compound (yellow oil) was obtained by the same method as in Production Example 3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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